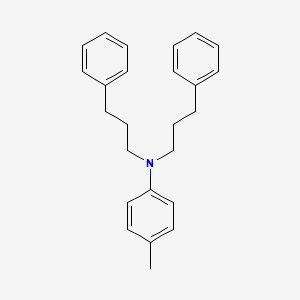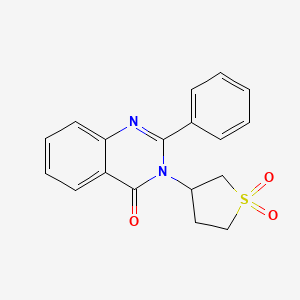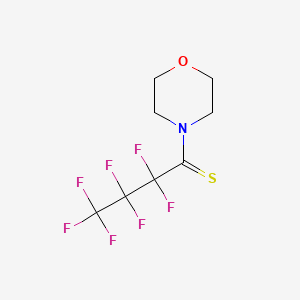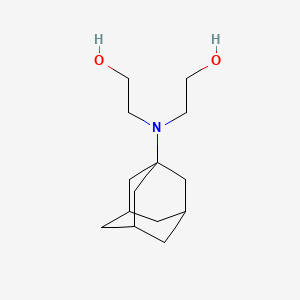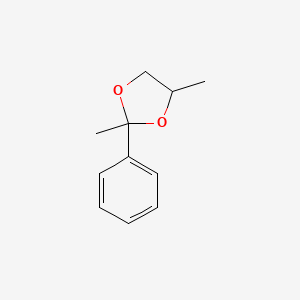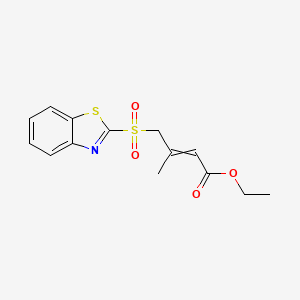
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with ethyl 3-methylbut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride group.
Applications De Recherche Scientifique
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl 4-(1,3-benzothiazole-2-sulfonyl)-3-methylbut-2-enoate can be compared with other benzothiazole derivatives such as:
1,3-Benzothiazole-2-sulfonyl chloride: This compound is a precursor in the synthesis of various benzothiazole derivatives and has similar reactivity.
1,3-Benzothiazole-2-sulfonyl fluoride: It is another derivative with similar chemical properties but different reactivity due to the presence of the fluoride group
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
922718-36-3 |
|---|---|
Formule moléculaire |
C14H15NO4S2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
ethyl 4-(1,3-benzothiazol-2-ylsulfonyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C14H15NO4S2/c1-3-19-13(16)8-10(2)9-21(17,18)14-15-11-6-4-5-7-12(11)20-14/h4-8H,3,9H2,1-2H3 |
Clé InChI |
NJDDSIFAWOFILW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)CS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
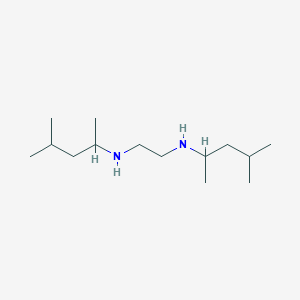

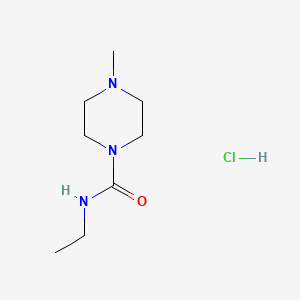
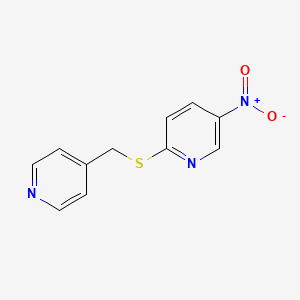
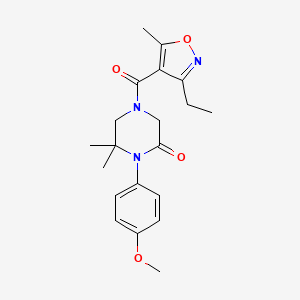
![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)
